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Compound of Interest

1-N-Cbz-1-N-Methyl-1,3-
Compound Name: o _
diaminopropane hydrochloride

Cat. No.: B1451446

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-N-Cbz-1-N-Methyl-1,3-
diaminopropane hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance
(NMR) spectroscopic characteristics of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane
hydrochloride (CAS: 1179362-94-7). As a key bifunctional building block in medicinal
chemistry and materials science, unambiguous structural confirmation is paramount. This
document, intended for researchers, chemists, and drug development professionals, details the
predicted *H and 3C NMR spectral data, explains the rationale behind signal assignments
based on fundamental principles, and presents a robust, self-validating protocol for
experimental data acquisition and interpretation. By synthesizing data from structurally related
compounds and foundational spectroscopic theory, this guide serves as an authoritative
reference for the characterization of this and similar carbamate-protected amino compounds.

Part 1: Molecular Structure and Spectroscopic
Significance

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a versatile synthetic intermediate.
Its structure incorporates a primary amine (as a hydrochloride salt), a Cbz-protected secondary
amine, and a flexible three-carbon propyl chain. This unique combination of functional groups
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presents a distinct NMR fingerprint that is crucial for reaction monitoring, quality control, and
final product verification.

The presence of the carboxybenzyl (Cbz) protecting group, the N-methyl substituent, and the
protonated primary amine each imparts specific electronic effects that govern the chemical
shifts and coupling patterns of the molecule's protons and carbons. Understanding these
influences is key to accurate spectral interpretation.

Caption: Molecular structure of 1-N-Cbhz-1-N-Methyl-1,3-diaminopropane hydrochloride.

Part 2: Predicted NMR Spectral Data and
Interpretation

While a definitive experimental spectrum for this exact compound is not widely published, a
highly accurate prediction can be synthesized from the analysis of its constituent parts and
related molecules.[1][2] The hydrochloride form dictates the use of polar, protic-compatible
deuterated solvents such as D20 or DMSO-de for analysis. The data below is predicted for a
standard high-field NMR instrument (e.g., 400 MHz for 1H).

Predicted *H NMR Data

The proton spectrum is the most informative for initial structural verification. The key is to
recognize how the electron-withdrawing Cbz group and the protonated ammonium group
deshield adjacent protons, shifting them downfield.[3]
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Assigned
Proton(s)

Predicted
Chemical
Shift (5,
ppm)

Multiplicity

Integration

Coupling
Constant (J,
Hz)

Rationale

Aromatic
(CsH5s)

7.30 - 7.45

Multiplet (m)

5H

Protons on
the phenyl
ring of the

Cbz group.

Benzylic (O-
CH2-Ph)

5.15

Singlet (s)

2H

The two
equivalent
protons are
adjacent to
an oxygen
and the
aromatic ring,
resulting in a
significant
downfield
shift. The
signal may
show
broadening
due to

rotamers.
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Methylene
(C1)

3.45

Triplet (t)

2H

This CH2
group is
adjacent to
the Cbz-
protected
nitrogen,
causing a
downfield
shift. It is
coupled to
the C2'

protons.

Methylene
(C3)

3.05

Triplet (t)

2H

This CH2
group is
adjacent to
the positively
charged -
NHs* group,
leading to
strong
deshielding
and a
downfield
shift. It is
coupled to
the C2'

protons.

N-Methyl (N- 2.95

CHs)

Singlet (s)

3H

The methyl
group
attached to
the nitrogen
is a sharp
singlet. Its
position is

influenced by
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the Chz
group.

This central
CHz group is
coupled to
both the C1'
and C3'
protons (4
neighbors),
2.05 Quintet (p) 2H ~7.2 resulting in a

quintet (or

Methylene
(C2)

pentet). It is
the most
upfield of the
aliphatic
chain

protons.

Exchangeabl
e protons of
the
ammonium
salt. This
signal will be
broad and its

Ammonium (- Broad Singlet position is

NHs*) 80-85 (br s) 3 ] highly
dependent on
concentration
and residual
water. It will
not be
observed in
D20.

Predicted *C NMR Data
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Carbon NMR provides complementary information, confirming the carbon skeleton and the

presence of key functional groups like the carbonyl.[4]

Assigned Carbon

Predicted Chemical Shift
(6, ppm)

Rationale

Carbonyl (C=0)

156.5

The carbamate carbonyl
carbon has a characteristic

chemical shift in this region.[5]

Aromatic (ipso-C)

136.0

The aromatic carbon directly

attached to the benzylic CH2
group.

Aromatic (CeHs)

127.5-128.5

Signals for the remaining five

carbons of the phenyl ring.

Benzylic (O-CH2-Ph)

67.0

The benzylic carbon, shifted
downfield by the adjacent

oxygen.

Methylene (C1")

48.5

Adjacent to the Cbz-protected
nitrogen. The exact shift can
be influenced by rotational
isomers (rotamers) around the
N-C(O) bond.

N-Methyl (N-CHs)

35.0

The N-methyl carbon signal.

Methylene (C3")

37.0

Adjacent to the protonated

primary amine.

Methylene (C2')

25.0

The central and most shielded

carbon of the propyl chain.

Part 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following multi-step protocol, incorporating

both 1D and 2D NMR techniques, is recommended. The use of 2D NMR provides an internal

cross-validation of the structural assignments.[6]
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Step 1: Sample Preparation

e Solvent Selection:

o DMSO-ds (Dimethyl sulfoxide-ds):Primary recommendation. It readily dissolves
hydrochloride salts and allows for the observation of exchangeable N-H protons.

o D20 (Deuterium oxide): A viable alternative. It will cause the -NHs* protons to exchange
with deuterium, making them disappear from the *H spectrum, which can be a useful
diagnostic tool.

e Procedure:

[e]

Weigh approximately 10-15 mg of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane
hydrochloride into a clean, dry NMR tube.

o Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-ds).

o Cap the tube and vortex gently until the sample is fully dissolved. A brief period in a
sonicator bath can aid dissolution if needed.

o The residual solvent peak (DMSO-ds at ~2.50 ppm; HDO at ~4.79 ppm in D20) can be
used as a secondary chemical shift reference.[7]

Step 2: Data Acquisition Workflow
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Preparation

Sample Prep

(10-15 mg in DMSO-d6)

Data Acquisition

1. Acquire 'H NMR
(Standard 1D)

2. Acquire *C{'H} NMR
(Proton Decoupled)

i

3. Acquire 'H-'H COSY
(Correlation Spectroscopy)

i

4. Acquire 'H-3C HSQC
(Direct Correlation)

Analysis & Validation

Assign 'H & 13C Signals
(Based on Tables 2.1, 2.2)

Validate 'H-'H Couplings
(e.g., C1'-H with C2'-H)

Validate tH-13C Attachments
(e.g., C1' with C1'-H)

Final Structure Confirmation

Click to download full resolution via product page

Caption: A robust workflow for the acquisition and validation of NMR data.
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Step 3: Interpretation and Validation using 2D NMR

1H-1H COSY (Correlation Spectroscopy): This experiment is critical for validating the propane
chain assignments. It will show a cross-peak between the protons at C1' (~3.45 ppm) and
C2' (~2.05 ppm), and another cross-peak between the protons at C2' (~2.05 ppm) and C3'
(~3.05 ppm). This directly confirms the connectivity of the aliphatic backbone.[8]

1H-18C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each
proton signal with the carbon signal to which it is directly attached. It provides unambiguous
confirmation of the assignments in Tables 2.1 and 2.2. For example, it will show a correlation
between the proton signal at ~2.95 ppm and the carbon signal at ~35.0 ppm, definitively
assigning them to the N-CHs group.

Part 4: Causality, Pitfalls, and Expert Insights

Causality of Solvent Choice: The hydrochloride salt form makes the molecule highly polar
and often poorly soluble in less polar solvents like CDCIs. Using DMSO-ds or D20 is not
merely a suggestion but a necessity driven by the physicochemical properties of the analyte.

Rotational Isomers (Rotamers): The Cbz group's amide-like bond (N-C=0) can exhibit
restricted rotation. This can sometimes lead to broadening of the signals for the N-CHs and
adjacent CHz (C1') protons, or even the appearance of two distinct sets of signals for these
groups at low temperatures. Awareness of this potential phenomenon is key to avoiding
misinterpretation.

pH and Protonation State: The chemical shifts, particularly for protons and carbons near the
amine groups, are sensitive to the pH and protonation state. As this is a hydrochloride salt,
the primary amine is expected to be fully protonated. Any basic impurities could neutralize
the salt, causing significant upfield shifts for the C3' and C2' signals.

Conclusion

The structural elucidation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride by

NMR spectroscopy is a straightforward process when guided by a foundational understanding

of chemical principles and a systematic experimental approach. The predicted *H and 3C NMR

data presented herein provide a reliable template for analysis. By employing a comprehensive

workflow that includes both 1D and 2D NMR techniques, researchers can achieve
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unambiguous, trustworthy, and verifiable characterization of this important chemical building
block, ensuring the integrity of their subsequent research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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